2,7-Dichloropyrido[4,3-d]pyrimidine
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Overview
Description
2,7-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the pyrido[4,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which 2,7-dichloropyrido[4,3-d]pyrimidine belongs, have been found to interact with several therapeutic targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that it may interact directly with its targets within the cell, leading to changes in cellular processes.
Biochemical Pathways
It is known that pyridopyrimidines can profoundly suppress key cell metabolic pathways, including pyrimidine and purine synthesis, the citrate (tca) cycle, glycolysis, and pyruvate and glutamine/alanine metabolism .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability, as it can easily diffuse into cells .
Result of Action
It is known that pyridopyrimidines can have a broad and profound suppressive effect on cell metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidine typically involves the chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method is the reaction of pyrido[4,3-d]pyrimidine with thionyl chloride in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
2,7-Dichloropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrido[3,2-d]pyrimidine
- 2,4-Dichloropyrido[2,3-d]pyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,7-Dichloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. The presence of chlorine atoms at the 2nd and 7th positions of the pyrido[4,3-d]pyrimidine ring system imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2,7-dichloropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-7(9)12-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIMIXIPDBUHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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